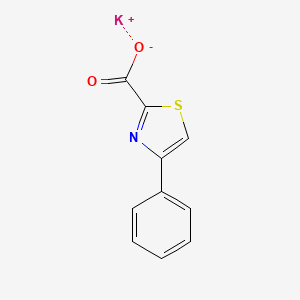

Potassium4-phenylthiazole-2-carboxylate

Description

Potassium 4-phenylthiazole-2-carboxylate is a thiazole-derived carboxylate salt featuring a phenyl substituent at position 4 of the heterocyclic ring and a carboxylate group at position 2, neutralized by a potassium ion. The potassium counterion enhances its solubility in polar solvents compared to ester or acid forms, making it advantageous for synthetic applications.

Properties

Molecular Formula |

C10H6KNO2S |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

potassium;4-phenyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C10H7NO2S.K/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 |

InChI Key |

OJRGBEPCSXHTJI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis Using α-Bromoacetophenones and Thiourea

- Procedure: Thiourea is reacted with α-bromoacetophenones in anhydrous ethanol under reflux conditions (about 2 to 6 hours), leading to the formation of 2-amino-4-phenylthiazole intermediates. The reaction mixture is cooled, and the precipitate is collected by vacuum filtration, washed, and dried under vacuum at 40°C for 24 hours.

- Reaction specifics: For example, 4.3 mmol of α-bromoacetophenone and 4.51 mmol of thiourea in 10 mL ethanol refluxed for 2 hours yields the phenylthiazole amine intermediate.

- Purification: The crude product is washed sequentially with water, ethanol, and ether to remove impurities.

- Yield and characterization: Yields typically range around 40-70%, confirmed by melting point, NMR, and mass spectroscopy.

Alternative Microwave-Assisted Synthesis

- Green chemistry approach: Using glycerol as an eco-friendly solvent and focused microwave irradiation, substituted 2-cyanomethyl-4-phenylthiazoles can be synthesized efficiently.

- Advantages: This method reduces reaction times and improves reproducibility while avoiding toxic solvents.

- Conditions: The reaction of 2-cyanothioacetamide with substituted 2-bromoacetophenones under microwave irradiation in glycerol solvent at elevated temperatures (up to 250°C) yields the desired thiazole derivatives.

- Challenges: Presence of water and HBr byproducts can lead to amide side products; thus, anhydrous conditions are critical.

- Outcome: The method provides a sustainable and efficient route to phenylthiazole derivatives.

Carboxylation and Formation of 4-Phenylthiazole-2-Carboxylic Acid

Once the phenylthiazole amine or ester intermediate is obtained, it is converted to the corresponding carboxylic acid at the 2-position.

Condensation with Anhydrides

- Reagents: Phenylthiazol-2-amines react with anhydrides such as succinic anhydride or diglycolic anhydride in the presence of pyridine as a base.

- Procedure: The mixture is stirred overnight at room temperature in a polar aprotic solvent like dimethylformamide (DMF).

- Workup: The reaction mixture is poured into ice water and acidified with 1 M HCl to precipitate the phenylthiazole acid.

- Isolation: The solid is collected by filtration, washed with water, ethanol, and ether, then dried under vacuum at 40°C for 24 hours.

- Characterization: Products are confirmed by NMR, mass spectrometry, and HPLC.

Hydrolysis of Esters to Carboxylic Acids

- Method: Methyl or ethyl esters of 4-phenylthiazole-2-carboxylate can be hydrolyzed using potassium hydroxide in methanol or aqueous methanol.

- Notes: Hydrolysis efficiency depends on the alkyl group of the ester; potassium hydroxide is effective for methyl esters but less so for ethyl esters.

- Subsequent steps: The acid formed can be isolated by acidification and extraction.

Formation of Potassium 4-Phenylthiazole-2-Carboxylate Salt

The final step involves neutralizing the carboxylic acid to form the potassium salt.

Neutralization with Potassium Hydroxide

- Procedure: The 4-phenylthiazole-2-carboxylic acid is dissolved in water or an appropriate solvent, and an equimolar amount of potassium hydroxide solution is added slowly under stirring.

- Conditions: The reaction is typically carried out at room temperature.

- Isolation: The potassium salt precipitates or remains in solution depending on solvent choice; it can be isolated by evaporation or crystallization.

- Purification: Recrystallization from suitable solvents such as ethanol or water ensures purity.

- Characterization: Confirmed by elemental analysis, IR spectroscopy (carboxylate peaks), and NMR.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Solvent | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenylthiazole core synthesis | Thiourea + α-bromoacetophenone, reflux | Ethanol (anhydrous) | 78°C, 2-6 hours | 40-70 | Vacuum filtration, washing, drying |

| Microwave-assisted synthesis | 2-cyanothioacetamide + 2-bromoacetophenone | Glycerol | 150-250°C, microwave | Variable | Green solvent, focused microwave |

| Carboxylation | Phenylthiazol-2-amine + succinic anhydride + pyridine | DMF | RT, overnight | High | Acidification with 1 M HCl |

| Ester hydrolysis | Methyl ester + KOH | Methanol/water | RT, several hours | Moderate | Hydrolysis depends on ester alkyl group |

| Salt formation | Acid + KOH | Water/ethanol | RT | Quantitative | Crystallization or evaporation |

Research Findings and Considerations

- The classical thiourea and α-bromoacetophenone reaction remains a robust method to access the phenylthiazole scaffold with good yields and straightforward purification.

- Microwave-assisted synthesis in glycerol offers a sustainable alternative, minimizing environmental impact and reaction time, but requires careful control of moisture to avoid side reactions.

- Carboxylation via anhydride condensation is efficient and mild, providing high purity phenylthiazole carboxylic acids suitable for further salt formation.

- Hydrolysis of esters to acids is feasible but sensitive to ester type; methyl esters are preferred for ease of hydrolysis.

- The potassium salt formation is a simple neutralization step, critical for improving solubility and stability of the compound for applications.

Chemical Reactions Analysis

Types of Reactions

Potassium4-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Pharmaceutical Development

Potassium 4-phenylthiazole-2-carboxylate plays a significant role as an intermediate in the synthesis of pharmaceuticals. It has been explored for its potential therapeutic effects against various diseases, including cancer and microbial infections.

Case Study: Anticancer Activity

A study synthesized a series of phenylthiazole derivatives, including those related to potassium 4-phenylthiazole-2-carboxylate, and evaluated their anticancer activity against human cancer cell lines (SKNMC, Hep-G2, and MCF-7). The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential for further development as anticancer agents .

Agricultural Chemistry

In agricultural applications, potassium 4-phenylthiazole-2-carboxylate is utilized in the formulation of agrochemicals. Its properties contribute to effective pest control and crop protection strategies.

Impact on Crop Yield

Research highlights that compounds similar to potassium 4-phenylthiazole-2-carboxylate improve agricultural yields by enhancing the efficacy of pesticides and herbicides. This compound's incorporation into agrochemical formulations allows for targeted action against specific pests while minimizing environmental impact .

Material Science

The unique chemical properties of potassium 4-phenylthiazole-2-carboxylate make it suitable for developing advanced materials, including polymers and coatings.

Properties Enhancing Durability

The compound's incorporation into materials has been shown to enhance durability and performance characteristics. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh conditions .

Biochemical Research

In biochemical contexts, potassium 4-phenylthiazole-2-carboxylate is employed in studies related to enzyme inhibition and metabolic pathways.

Enzyme Interaction Studies

Research has demonstrated that derivatives of thiazole compounds can interact with specific enzymes involved in metabolic processes. For instance, studies have focused on the inhibition of key enzymes linked to cancer metabolism, providing insights into potential therapeutic targets .

Analytical Chemistry

The compound also serves as a standard reference material in analytical chemistry, aiding in the accurate quantification of similar compounds in complex mixtures.

Standard Reference Applications

Potassium 4-phenylthiazole-2-carboxylate is used in various analytical methods to ensure precision in measurements involving thiazole derivatives. Its role as a reference standard helps validate the efficacy of analytical techniques employed in research laboratories .

Data Summary Table

Mechanism of Action

The mechanism of action of Potassium4-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, functional groups, and molecular weights of potassium 4-phenylthiazole-2-carboxylate with analogs from the evidence:

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight | Key Features |

|---|---|---|---|---|

| Potassium 4-phenylthiazole-2-carboxylate | Phenyl (C4), COO⁻K⁺ (C2) | Carboxylate salt, aromatic | ~263.3* | High solubility, ionic character |

| Methyl 2-phenylthiazole-4-carboxylate [4] | Phenyl (C2), COOCH₃ (C4) | Methyl ester, aromatic | 219.26 | Low polarity, ester hydrolysis |

| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate [5] | CF₃-phenyl (C2), CH₃ (C4), COOCH₂CH₃ (C5) | Trifluoromethyl, ethyl ester | 329.3 | Electron-withdrawing CF₃, lipophilic |

| Ethyl 2-aminothiazole-4-carboxylate [8, 10] | NH₂ (C2), COOCH₂CH₃ (C4) | Amino, ethyl ester | 186.22 | Hydrogen bonding, bioactivity |

| Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate [9] | CH₂OH (C4), COOCH₂CH₃ (C2) | Hydroxymethyl, ethyl ester | 187.22 | Hydrophilic, reactive hydroxyl |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate [11] | OCH₃-phenyl (C2), OH (C4), COOCH₂CH₃ (C5) | Methoxy, hydroxyl, ester | 307.34 | Polar substituents, pH-sensitive |

*Calculated based on molecular formula C₁₀H₆NO₂SK.

Key Observations:

- Substituent Position : The position of the phenyl and carboxylate groups significantly impacts electronic and steric properties. For example, methyl 2-phenylthiazole-4-carboxylate [4] has reversed substituent positions compared to the target compound, leading to differences in dipole moments and reactivity .

- Functional Groups : The potassium carboxylate salt form enhances water solubility compared to ester derivatives (e.g., ethyl or methyl esters) .

- Electron Effects : Electron-withdrawing groups like trifluoromethyl (in [5]) increase the electrophilicity of the thiazole ring, whereas methoxy (in [11]) or hydroxymethyl (in [9]) groups donate electrons, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Solubility and Stability:

- Potassium 4-phenylthiazole-2-carboxylate: Expected to exhibit high solubility in water due to ionic character, similar to other carboxylate salts.

- Methyl 2-phenylthiazole-4-carboxylate [4]: Lower solubility in water due to the nonpolar methyl ester; stable in organic solvents like ethanol or dichloromethane .

- Ethyl 2-aminothiazole-4-carboxylate [8, 10]: Moderate solubility in polar aprotic solvents (e.g., DMF) due to the amino group; prone to hydrolysis under basic conditions .

Thermal Properties:

- Trifluoromethyl-containing derivatives (e.g., [5]) show higher thermal stability due to the strong C–F bonds, whereas hydroxymethyl analogs (e.g., [9]) may degrade at lower temperatures due to hydroxyl group reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 4-phenylthiazole-2-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and α-halo ketones. For example, reacting 4-phenylthiazole-2-carboxylic acid with potassium hydroxide under reflux in ethanol yields the potassium salt. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 acid-to-base ratio). Monitoring pH during neutralization ensures complete salt formation . Parallel methods for structurally similar thiazole carboxylates involve microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Potassium 4-phenylthiazole-2-carboxylate?

- Methodological Answer :

- FTIR : Confirm carboxylate (C=O stretch ~1650–1700 cm⁻¹) and thiazole ring (C-S-C bend ~650 cm⁻¹) .

- NMR : ¹³C NMR distinguishes the carboxylate carbon (~170 ppm) and aromatic carbons (~120–140 ppm). ¹H NMR resolves phenyl protons (δ 7.2–7.8 ppm) and thiazole protons (δ 8.1–8.3 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+K]⁺ ion) and detects impurities. Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) ensures purity >95% .

Q. How should Potassium 4-phenylthiazole-2-carboxylate be stored to maintain stability, and what are its degradation markers?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates oxidation) or precipitate formation. Periodic TLC or HPLC checks detect hydrolysis products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How do substituents on the phenyl or thiazole rings influence the compound’s biological or catalytic activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilic reactivity, while bulky substituents reduce solubility. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes. For example, 4-pyridyl analogs exhibit improved inhibition due to hydrogen bonding with active sites .

Q. What strategies resolve contradictions in reported solubility and reactivity data for thiazole carboxylates?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent interactions. Use standardized protocols:

- Solubility : Measure in DMSO, water, and ethanol via UV-Vis spectroscopy (λmax ~260 nm).

- Reactivity : Compare hydrolysis rates under controlled pH (e.g., pH 7.4 buffer for physiological relevance). Cross-validate with DFT calculations to model solvation effects .

Q. How can mechanistic studies elucidate the role of Potassium 4-phenylthiazole-2-carboxylate in catalytic cycles or drug metabolism?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-carboxylate) tracks metabolic pathways in vitro. For catalysis, in situ IR spectroscopy identifies intermediates during coupling reactions. Enzyme inhibition assays (e.g., CYP450 isoforms) assess metabolic stability using LC-MS/MS quantification .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Chiral resolution via crystallization with (-)-menthol or enzymatic kinetic resolution (e.g., lipase-mediated hydrolysis) ensures enantiopurity. Process analytical technology (PAT) tools, like inline Raman spectroscopy, monitor crystallization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.